1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-6-iodophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include 1-(2-Amino-6-iodophenyl)-1-hydroxypropan-2-one, 1-(2-Amino-6-iodophenyl)-1-alkoxypropan-2-one, and 1-(2-Amino-6-iodophenyl)-1-aminopropan-2-one.
Oxidation Reactions: Products include 1-(2-Nitro-6-iodophenyl)-1-bromopropan-2-one and 1-(2-Nitroso-6-iodophenyl)-1-bromopropan-2-one.
Reduction Reactions: Products include 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-ol and 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-amine.
Scientific Research Applications
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-6-iodophenyl)ethanone: Similar structure but lacks the bromine atom and has a shorter carbon chain.
(2-Amino-6-iodophenyl)methanol: Contains a hydroxyl group instead of a carbonyl group and lacks the bromine atom.
Uniqueness
1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles. This dual halogenation allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
Molecular Formula |
C9H9BrINO |
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Molecular Weight |
353.98 g/mol |
IUPAC Name |
1-(2-amino-6-iodophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrINO/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,12H2,1H3 |
InChI Key |
QJOSSKFPLCUXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1I)N)Br |
Origin of Product |
United States |
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